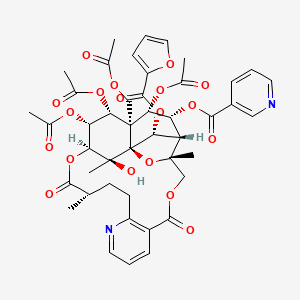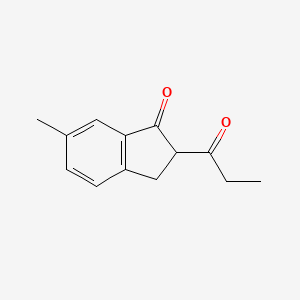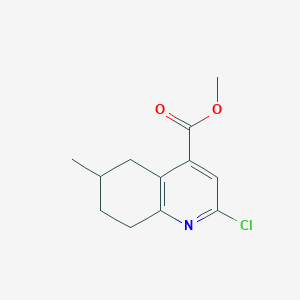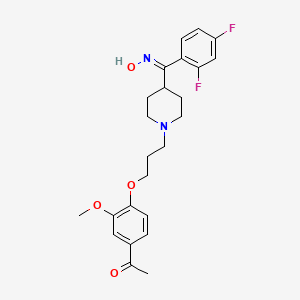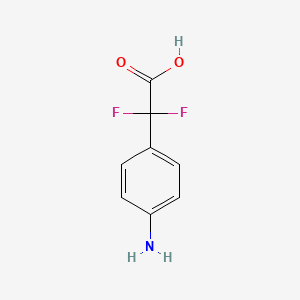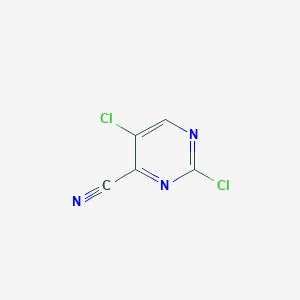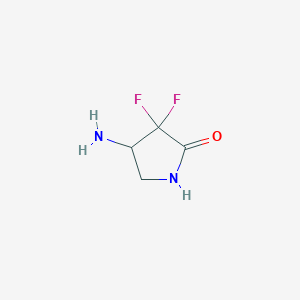![molecular formula C6H15NOSi B13080782 3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
3-[(Trimethylsilyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Trimethylsilyl)oxy]azetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where a trimethylsilyl group is attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)oxy]azetidine typically involves the reaction of azetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
Azetidine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Trimethylsilyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-[(Trimethylsilyl)oxy]azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Trimethylsilyl)oxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle.
Azetidine: The parent compound without the trimethylsilyl group.
Oxetane: A four-membered oxygen-containing heterocycle.
Uniqueness
3-[(Trimethylsilyl)oxy]azetidine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H15NOSi |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
azetidin-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15NOSi/c1-9(2,3)8-6-4-7-5-6/h6-7H,4-5H2,1-3H3 |
Clé InChI |
PPQIOBKIIHYNMF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
